6-Chloro-2-methoxyxanthen-9-one
Description
Overview of Xanthenone Core Structure and its Significance in Heterocyclic Chemistry
The xanthenone scaffold, chemically known as 9H-xanthen-9-one, is a significant heterocyclic compound featuring a dibenzo-γ-pyrone framework. nih.govencyclopedia.pub This three-ring system consists of two benzene (B151609) rings fused to a central γ-pyrone ring. nih.govresearchgate.net The inherent aromaticity and the presence of the carbonyl group and an ether linkage within the heterocyclic ring make the xanthenone core a versatile platform for chemical modifications.
In heterocyclic chemistry, the xanthenone structure is of considerable interest due to its widespread occurrence in natural products, particularly as secondary metabolites in higher plants, fungi, and lichens. nih.goveurekaselect.com This natural prevalence suggests that the xanthenone scaffold is a "privileged structure," a molecular framework that is more likely to be a source of useful biological activity. The structural rigidity and planarity of the xanthenone system also provide a defined three-dimensional arrangement for substituent groups, which is crucial for molecular recognition and interaction with biological targets.
Academic Research Landscape of Substituted Xanthenones
The academic research landscape of substituted xanthenones is extensive and multidisciplinary, with a strong emphasis on their potential applications in medicinal chemistry. Researchers have synthesized and investigated a wide array of xanthenone derivatives with various substituents, such as amino, methyl, methoxy (B1213986), chloro, nitro, and hydroxyl groups. nih.govacs.orgnih.gov
Studies have explored the synthesis of these derivatives through various chemical reactions, including nucleophilic substitution and the Mannich reaction. nih.govresearchgate.net A significant area of research focuses on the structure-activity relationships (SAR) of these compounds. For instance, research on xanthenone-4-acetic acids has shown that the nature and position of substituents significantly influence their biological activity. acs.orgnih.gov The level of activity was found to be dependent on the type of substituent in the order of Cl > Me, OMe > NO2, OH, while the potency was more related to the substituent's position. nih.gov
The investigation of substituted xanthenones extends to their potential as anticancer agents, with studies evaluating their cytotoxic activity against various cancer cell lines. nih.govacs.org Some derivatives have been shown to overcome multidrug resistance in cancer cells and to bind to DNA. nih.gov Furthermore, research has delved into the development of environmentally friendly, one-pot, three-component protocols for the synthesis of xanthenones.
Scope and Research Focus on 6-Chloro-2-methoxyxanthen-9-one within Xanthenone Chemistry
Within the broad field of xanthenone chemistry, the research focus on this compound is more specific. This compound is a disubstituted xanthenone, featuring a chloro group at the 6-position and a methoxy group at the 2-position of the xanthenone core. The presence of these two distinct functional groups, an electron-withdrawing chloro group and an electron-donating methoxy group, on the aromatic rings can significantly influence the molecule's electronic properties, reactivity, and potential biological interactions.
Chemical Compound Information
Structure
2D Structure
3D Structure
Properties
CAS No. |
86456-13-5 |
|---|---|
Molecular Formula |
C14H9ClO3 |
Molecular Weight |
260.67 g/mol |
IUPAC Name |
6-chloro-2-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H9ClO3/c1-17-9-3-5-12-11(7-9)14(16)10-4-2-8(15)6-13(10)18-12/h2-7H,1H3 |
InChI Key |
DXTJVYRHSKNHJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=C(C2=O)C=CC(=C3)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Chloro 2 Methoxyxanthen 9 One and Analogous Systems
Established Synthetic Pathways for Xanthenone Scaffold Construction
The construction of the fundamental xanthenone structure can be achieved through several reliable synthetic routes, primarily involving condensation reactions, metal-catalyzed oxidations, and multicomponent strategies.
Condensation Reactions in Xanthenone Synthesis
One of the most traditional and widely employed methods for synthesizing the xanthenone core is through the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester or a salicylic (B10762653) acid derivative. A prominent example is the Pechmann condensation, which typically involves the reaction of a phenol with a β-ketoester in the presence of a condensing agent like sulfuric acid.
A more direct and common approach involves the Friedel-Crafts acylation of a substituted phenol with a salicylic acid derivative, followed by an intramolecular cyclization of the resulting benzophenone (B1666685) intermediate. For instance, the reaction of a phenol with an appropriately substituted benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), yields a 2-hydroxybenzophenone. google.comresearchgate.net Subsequent heating of this intermediate, often in the presence of a base or under acidic conditions, promotes an intramolecular nucleophilic aromatic substitution to furnish the xanthenone ring system.
Another significant condensation method is the Ullmann condensation , which involves the copper-catalyzed reaction of a phenol with an o-halobenzoic acid. researchgate.net This reaction forms a diaryl ether linkage, which can then be cyclized under acidic conditions to yield the xanthenone scaffold. Modern variations of the Ullmann reaction often utilize ligands to improve efficiency and reaction conditions. researchgate.net
| Reaction Type | Key Reactants | Typical Catalyst/Conditions | Intermediate |
|---|---|---|---|
| Friedel-Crafts Acylation/Cyclization | Phenol, Salicylic acid derivative (e.g., benzoyl chloride) | Lewis Acid (e.g., AlCl₃), Heat | 2-Hydroxybenzophenone |
| Ullmann Condensation/Cyclization | Phenol, o-Halobenzoic acid | Copper catalyst, Base, Heat | Diaryl ether |
Metal-Catalyzed Oxidations in Xanthenone Formation
Metal-catalyzed oxidation reactions provide an alternative and often milder route to the xanthenone core. One such method involves the oxidative cyclization of 2-hydroxybenzophenones. These precursors, synthesized via Friedel-Crafts acylation or other methods, can be subjected to oxidation using various metal catalysts. For example, palladium-catalyzed intramolecular C-H activation/C-O bond formation has been successfully employed to construct the xanthenone ring.
Furthermore, certain transition metal complexes can catalyze the direct carbonylation and cyclization of appropriate precursors to form the xanthenone scaffold. These methods are advantageous as they can sometimes bypass the need for pre-functionalized starting materials.
Multicomponent Reaction Protocols for Xanthenone Derivatization
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step. Several MCRs have been developed for the synthesis of highly substituted xanthenone derivatives. Typically, these reactions involve the condensation of a phenol, an aldehyde, and a dimedone or a similar 1,3-dicarbonyl compound. These one-pot reactions often proceed with high atom economy and can generate a diverse library of xanthenone derivatives by varying the starting components.
Regioselective Functionalization Strategies for Xanthenone Derivatives
The synthesis of 6-chloro-2-methoxyxanthen-9-one necessitates precise control over the placement of the chloro and methoxy (B1213986) groups on the xanthenone scaffold. This is achieved through regioselective functionalization strategies.
Directed Halogenation Approaches for C-6 Chlorination
The introduction of a chlorine atom specifically at the C-6 position of a 2-methoxyxanthen-9-one can be achieved through electrophilic aromatic substitution. The methoxy group at C-2 is an ortho-, para-directing group, while the carbonyl group at C-9 is a meta-directing group. The electronic nature of the existing substituent at C-2 will influence the regioselectivity of the chlorination.
A plausible strategy involves the direct chlorination of 2-methoxyxanthen-9-one using a suitable chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The regioselectivity will be dictated by the combined electronic and steric effects of the substituents on the aromatic rings.
Alternatively, a directed ortho-metalation (DoM) strategy can be employed for highly regioselective halogenation. prepchem.comgoogle.com This involves using a directing group to facilitate lithiation at a specific ortho position, followed by quenching with an electrophilic chlorine source. For instance, if a suitable directing group is present at a position that directs metalation to C-6, this method can provide excellent regiocontrol.
A more classical approach would involve the synthesis of the xanthenone core from precursors that already contain the desired chlorine atom. For example, a Friedel-Crafts acylation between 4-chlorophenol (B41353) and 2-methoxybenzoyl chloride would yield a 2-hydroxy-5'-chloro-2'-methoxybenzophenone intermediate. Subsequent intramolecular cyclization would then directly produce this compound. The regiochemistry of the initial acylation is crucial in this approach.
| Method | Reagents | Key Features |
|---|---|---|
| Electrophilic Aromatic Substitution | N-Chlorosuccinimide (NCS), Sulfuryl chloride (SO₂Cl₂) | Regioselectivity influenced by existing substituents. |
| Directed ortho-Metalation (DoM) | Organolithium reagent, Electrophilic chlorine source | High regioselectivity guided by a directing group. |
| Synthesis from Pre-chlorinated Precursors | e.g., 4-chlorophenol | Chlorine atom is incorporated from the start of the synthesis. |
Selective Methoxylation Methods for C-2 Position
The introduction of a methoxy group at the C-2 position can be accomplished either by starting with a precursor already containing this group or by functionalizing a pre-formed xanthenone.
If a 2-hydroxyxanthen-9-one intermediate is synthesized, the hydroxyl group can be readily converted to a methoxy group via a Williamson ether synthesis. This typically involves deprotonation of the hydroxyl group with a base, such as sodium hydride or potassium carbonate, followed by reaction with an electrophilic methylating agent, like dimethyl sulfate (B86663) or methyl iodide.
For the synthesis of this compound, a practical route would involve the initial synthesis of 6-chloro-2-hydroxyxanthen-9-one. This intermediate could then be subjected to methylation as described above. This two-step functionalization approach (chlorination followed by methoxylation, or vice-versa) allows for precise control over the substitution pattern.
Alternatively, building the molecule from a methoxy-containing precursor, such as 2-methoxy-5-chlorobenzoic acid, is a viable strategy. google.com The synthesis of this specific benzoic acid derivative has been reported. google.com This acid could then be used in a condensation reaction, for instance, an Ullmann condensation with 4-chlorophenol, to construct the diaryl ether precursor to this compound.
Catalytic Systems in Xanthenone Synthesis
The synthesis of the xanthenone scaffold, the core of this compound, is frequently accomplished through a one-pot, three-component reaction. This reaction typically involves an aldehyde, a phenolic compound, and a cyclic 1,3-dicarbonyl compound. The choice of catalyst is paramount as it profoundly influences the reaction's efficiency and environmental footprint. Contemporary synthetic strategies prioritize the use of advanced catalytic systems to enhance yields, shorten reaction times, and adhere to the principles of green chemistry.
Lewis and Brønsted acids are cornerstone catalysts in organic synthesis and have been extensively used in the creation of xanthenone derivatives. In the multicomponent synthesis of xanthenones, these acid catalysts are instrumental in activating the reactants, most commonly the aldehyde, which facilitates the crucial carbon-carbon bond-forming steps.
Brønsted acids, such as perchloric acid (HClO₄), have been effectively used to catalyze the condensation of various substituted benzaldehydes, β-naphthol, and dimedone under solvent-free conditions to produce xanthenone derivatives nih.gov. The reaction mechanism is believed to involve the protonation of the aldehyde's carbonyl group, which enhances its electrophilicity and promotes the initial reaction with the nucleophilic 1,3-dicarbonyl compound.
Lewis acids activate the carbonyl group by coordinating with the lone pair of electrons on the oxygen atom, rendering the carbonyl carbon more susceptible to nucleophilic attack. While traditional Lewis acids are effective, modern methods often focus on combining Lewis and Brønsted acidity or employing solid acid catalysts to streamline purification and reduce waste. For instance, halloysite (B83129) nanotubes, which can function as bimodal Lewis/Brønsted acid heterogeneous catalysts, have been investigated for synthesizing other heterocyclic compounds, with similar principles being applicable to xanthenone synthesis mdpi.com. The synergy between Lewis and Brønsted acids can generate highly reactive "Lewis acid-assisted Brønsted acid (LBA)" systems, capable of significantly improving reaction rates and selectivity nih.gov.
The general mechanism for this acid-catalyzed synthesis involves the formation of a Knoevenagel intermediate from the reaction between the 1,3-dicarbonyl compound (e.g., dimedone) and the aldehyde mdpi.com. The acid catalyst promotes the keto-enol tautomerization of the dicarbonyl compound and activates the aldehyde. This intermediate subsequently undergoes a Michael addition with a phenolic compound (e.g., β-naphthol), followed by cyclization and dehydration to afford the final xanthenone product.
A notable progression in the green synthesis of xanthenones is the application of Natural Organic Acids (NOAs) as catalysts nih.gov. NOAs are biodegradable, readily available, and environmentally benign compounds derived from the metabolism of many organisms, offering a safer and more eco-friendly alternative to conventional, often hazardous, acid catalysts.
These reactions are generally conducted as one-pot, three-component syntheses under solvent-free conditions, often enhanced by microwave irradiation to expedite the process researchgate.net. Studies have demonstrated that the specific NOA used and its concentration significantly affect the reaction yield and duration. Among the various NOAs evaluated, oxalic acid has consistently proven to be the most effective catalyst, delivering high yields of xanthenones in short reaction times.
A comparative study on the synthesis of a model xanthenone from benzaldehyde (B42025), β-naphthol, and dimedone highlighted the superior catalytic performance of oxalic acid.
| Catalyst (20 mol%) | Time (min) | Yield (%) |
|---|---|---|
| Oxalic Acid | 5 | 82 |
| Citric Acid | 30 | 75 |
| Tartaric Acid | 30 | 71 |
| Ascorbic Acid | 30 | 68 |
| Lactic Acid | 30 | 58 |
This data, derived from the synthesis of a model xanthenone, illustrates the relative effectiveness of various natural organic acid catalysts.
The use of oxalic acid in solvent-free conditions not only achieves excellent yields (up to 93%) but also simplifies the work-up procedure, resulting in a highly efficient and sustainable process researchgate.net. This approach circumvents the need for toxic solvents and harsh conditions, aligning with the tenets of green chemistry mdpi.com.
The use of heterogeneous nanocomposite catalysts is a state-of-the-art approach in xanthenone synthesis, providing benefits such as high catalytic activity, selectivity, and excellent reusability. These catalysts are typically designed for easy separation from the reaction mixture, which simplifies product purification and minimizes waste.
One example is a W/Cu@g-C3N4 nanocomposite , created by supporting tungsten and copper salts on graphitic carbon nitride. This environmentally friendly catalyst facilitates the rapid and efficient synthesis of benzoxanthenones under solvent-free conditions at 80 °C.
Another effective system utilizes titanium dioxide nanoparticles immobilized on carbon nanotubes (TiO2-CNTs) . This nanocomposite serves as a green, efficient, and recyclable catalyst for synthesizing xanthenone derivatives researchgate.net. The reaction is a one-pot, three-component condensation performed in water, a green solvent researchgate.netresearchgate.net. This method achieves high yields (92-98%) under mild conditions and offers the significant benefit of catalyst recyclability researchgate.net.
Copper chromite nanoparticles (CuCr2O4 NPs) have also been employed as an efficient heterogeneous catalyst for the straightforward preparation of xanthenones. This method, often aided by ultrasonic irradiation, presents a green and sustainable pathway to these compounds via a one-pot, three-component reaction.
| Catalyst | Reaction Conditions | Key Advantages |
|---|---|---|
| W/Cu@g-C3N4 | Solvent-free, 80 °C | Eco-friendly, rapid, efficient |
| TiO2-CNTs | Aqueous media, 80 °C | High yields (92-98%), recyclable, green solvent researchgate.net |
| Copper Chromite (CuCr2O4) NPs | Ultrasonic irradiation | Efficient, reusable, sustainable method |
Green Chemistry Principles in the Synthesis of Xanthenones
The contemporary synthesis of xanthenones is increasingly influenced by the 12 Principles of Green Chemistry, which advocate for the design of chemical processes that reduce or eliminate hazardous substances. The catalytic methods previously discussed embody several of these key principles.
Catalysis : The use of catalytic reagents is preferable to stoichiometric ones. The application of Lewis/Brønsted acids, NOAs, and nanocomposites enables small amounts of catalyst to produce large quantities of product, thereby minimizing waste nih.gov.
Prevention : It is more effective to prevent waste than to treat it after it has been generated. One-pot, multicomponent reactions inherently reduce waste by consolidating multiple synthetic steps without isolating intermediates, saving solvents and purification energy mdpi.com.
Atom Economy : Synthetic methods should maximize the incorporation of all materials from the process into the final product. Multicomponent reactions are excellent examples of atom-economical processes, as they are designed to integrate substantial portions of all reactants into the final xanthenone structure mdpi.com.
Safer Solvents and Auxiliaries : The use of auxiliary substances should be avoided or rendered harmless. Many modern xanthenone syntheses are conducted under solvent-free conditions or in green solvents like water, drastically reducing volatile organic compound (VOC) waste mdpi.comresearchgate.net.
By utilizing green catalysts like biodegradable NOAs, designing solvent-free reactions, and employing energy-efficient techniques, the synthesis of xanthenone systems aligns with the objectives of sustainable chemistry.
Photochemical Approaches to Xanthenone Derivatives
Photochemical reactions, which employ light to drive chemical transformations, present a powerful and green alternative for synthesizing complex organic molecules such as xanthenone derivatives researchgate.net. These methods are appealing from both economic and ecological standpoints, as they often occur under mild conditions and can create unique chemical structures that are difficult to form using thermal reactions nih.gov.
A significant photochemical route to xanthones (the fully aromatic analogues of xanthenones) is the visible-light-promoted oxidation of 9H-xanthene precursors nih.gov. This transformation can be accomplished using molecular oxygen as the oxidant, an inexpensive and environmentally friendly choice nih.gov. The reaction is enabled by a photocatalyst that absorbs visible light, a more benign energy source than high-energy UV light.
An effective system uses riboflavin (B1680620) tetraacetate, a metal-free organic dye, as the photocatalyst nih.govnih.gov. When irradiated with visible blue light, the photocatalyst initiates the oxidation of the benzylic C-H bond in the 9H-xanthene precursor, yielding the corresponding xanthone (B1684191) in high to quantitative amounts nih.govresearchgate.net.
Key features of this photochemical approach include:
Use of Visible Light : This avoids the side reactions commonly associated with high-energy UV radiation nih.gov.
Metal-Free Catalysis : It utilizes an organic dye instead of potentially toxic or costly heavy metal catalysts nih.gov.
Green Oxidant : The process uses molecular oxygen from the air as the terminal oxidant nih.gov.
High Yields : These reactions are typically highly efficient, often resulting in quantitative formation of the desired xanthone product nih.gov.
This photocatalytic oxidation method represents a sustainable and efficient strategy for accessing the core structure of numerous bioactive xanthone natural products.
Sophisticated Spectroscopic and Structural Elucidation of Xanthenone Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone in the field of organic chemistry for the definitive elucidation of molecular structures. rsc.org By analyzing the magnetic properties of atomic nuclei, chemists can deduce the connectivity of atoms and their spatial relationships. For xanthenone derivatives, ¹H and ¹³C NMR are fundamental, while two-dimensional techniques provide deeper insights into complex structures.
Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, which is in turn affected by the presence of neighboring atoms and functional groups. tau.ac.il In the case of 6-Chloro-2-methoxyxanthen-9-one, distinct signals are expected for the aromatic protons and the methoxy (B1213986) group protons.
The protons on the aromatic rings of the xanthenone core will typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. nih.gov The exact chemical shifts are further influenced by the substituents. The electron-withdrawing nature of the chlorine atom and the carbonyl group will cause nearby protons to shift further downfield. Conversely, the electron-donating methoxy group will cause a shielding effect, shifting adjacent protons to a more upfield position. ucl.ac.uk The single proton of the methoxy group is expected to appear as a sharp singlet around δ 3.8-4.0 ppm. rsc.org
The splitting pattern of the aromatic signals, governed by spin-spin coupling, provides crucial information about the substitution pattern. organicchemistrydata.org Protons on adjacent carbons (vicinal coupling) will split each other's signals, typically with coupling constants (J) in the range of 7-9 Hz for ortho coupling and 2-3 Hz for meta coupling.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound The following table provides predicted chemical shift ranges based on known data for analogous substituted xanthenones and general substituent effects.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1 | 7.0 - 7.2 | d |
| H-3 | 6.8 - 7.0 | dd |
| H-4 | 7.5 - 7.7 | d |
| H-5 | 7.9 - 8.1 | d |
| H-7 | 7.4 - 7.6 | dd |
| H-8 | 7.2 - 7.4 | d |
| -OCH₃ | 3.8 - 4.0 | s |
d: doublet, dd: doublet of doublets, s: singlet
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. rsc.org Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. asianpubs.org The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.
For this compound, the carbonyl carbon (C-9) is expected to be the most downfield signal, typically appearing in the range of δ 175-185 ppm. asianpubs.org The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbons directly attached to the electronegative oxygen and chlorine atoms will be shifted further downfield. organicchemistrydata.org The carbon of the methoxy group will appear in the upfield region of the aromatic signals, typically around δ 55-60 ppm. chemistrysteps.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound The following table provides predicted chemical shift ranges based on known data for analogous substituted xanthenones and general substituent effects.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 115 - 120 |
| C-2 | 160 - 165 |
| C-3 | 100 - 105 |
| C-4 | 125 - 130 |
| C-4a | 155 - 160 |
| C-5 | 120 - 125 |
| C-6 | 130 - 135 |
| C-7 | 125 - 130 |
| C-8 | 118 - 122 |
| C-8a | 120 - 125 |
| C-9 | 175 - 185 |
| C-9a | 150 - 155 |
| C-10a | 120 - 125 |
| -OCH₃ | 55 - 60 |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals in complex ¹H and ¹³C NMR spectra. researchgate.netyoutube.com
HOMOCOSY (Homonuclear Correlation Spectroscopy) : This experiment correlates proton signals that are coupled to each other. sdsu.edu For a xanthenone derivative, COSY spectra would show cross-peaks between protons on adjacent carbons in the aromatic rings, helping to trace the connectivity of the spin systems. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu An HSQC spectrum is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. nih.gov Different functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for functional group identification.
For a xanthenone derivative like this compound, several key vibrational bands would be expected. The most prominent of these is the strong absorption due to the stretching of the carbonyl (C=O) group, which typically appears in the range of 1650-1600 cm⁻¹. ichem.md The C-O-C stretching vibrations of the ether linkage in the xanthenone ring and the methoxy group will be visible in the fingerprint region, usually between 1300 and 1000 cm⁻¹. ichem.md Aromatic C=C stretching vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the lower frequency region, typically between 800 and 600 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound The following table provides predicted absorption ranges based on known data for analogous substituted xanthenones.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (-OCH₃) | 2950 - 2850 | Medium |
| C=O Stretch (Ketone) | 1650 - 1600 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-O-C Stretch (Ether) | 1300 - 1000 | Strong |
| C-Cl Stretch | 800 - 600 | Medium to Strong |
Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. semi.ac.cn It relies on the inelastic scattering of monochromatic light. researchgate.net While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar and symmetric bonds.
In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data
Despite extensive searches of scientific literature and chemical databases, detailed experimental data regarding the sophisticated spectroscopic and structural elucidation of the specific chemical compound, this compound, is not publicly available. While the compound is listed in several chemical inventories, indicating its synthesis and existence, dedicated research articles detailing its specific analytical characterization are absent from the public domain.
The compound, identified with the CAS Number 86456-13-5, has a molecular formula of C₁₄H₉ClO₃ and a molecular weight of 260.67 g/mol . chemnet.comlookchem.com It is a derivative of xanthen-9-one, a class of compounds known for their significant biological activities, which makes them a subject of interest in pharmaceutical and chemical research. ontosight.airesearchgate.netresearchgate.net However, specific research findings on this compound itself are not documented in accessible scientific journals or databases.
This report aimed to provide a thorough, informative, and scientifically accurate article structured around a core outline focusing on advanced analytical techniques. The intended sections and subsections were to cover Mass Spectrometry (MS) for molecular weight and fragmentation analysis, including High-Resolution Mass Spectrometry (ESI-HRMS) and LC-MS spectral data, Electronic Spectroscopy for conjugation and substituent effects via Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography for solid-state molecular geometry.
Unfortunately, no specific experimental data, such as mass-to-charge ratios from ESI-HRMS, retention times and fragmentation patterns from LC-MS, absorption maxima from UV-Vis spectroscopy, or crystallographic data (unit cell dimensions, bond lengths, and angles) for this compound could be retrieved. The available literature discusses these analytical methods in general terms or provides data for related, but structurally distinct, xanthenone derivatives or other chemical classes entirely. ajchem-a.compsu.eduwits.ac.zajournals.co.za
For instance, studies on other xanthone (B1684191) derivatives demonstrate the utility of these techniques. Research on different substituted xanthenones has utilized LC-MS/MS and NMR to confirm structures, and X-ray crystallography has been employed to elucidate the three-dimensional structure of related compounds, but none of these studies specifically analyze this compound. researchgate.netwits.ac.zajournals.co.za
The absence of this specific information in the public domain prevents the creation of a detailed scientific article as requested. The generation of such an article would require access to primary research data that does not appear to have been published.
Mechanistic Investigations of Chemical Transformations Involving Xanthenone Derivatives
Elucidation of Reaction Mechanisms in Xanthenone Synthesis
The formation of the xanthenone core can be achieved through several synthetic strategies, the most common of which include the Grover, Shah, and Shah reaction, the cyclodehydration of 2,2'-dihydroxybenzophenones, and the electrophilic cycloacylation of 2-aryloxybenzoic acids. up.pt A plausible mechanism for the formation of certain xanthenone derivatives involves a Knoevenagel condensation between a 1,3-dicarbonyl compound (like dimedone) and an aldehyde, followed by a Michael addition and subsequent cyclization. mdpi.com
One-pot, three-component reactions are often employed, condensing an aldehyde, a phenol (B47542), and a cyclic 1,3-dicarbonyl compound. researchgate.net The reaction is believed to proceed through the formation of a Knoevenagel intermediate from the reaction between the dicarbonyl compound and the aldehyde. mdpi.com This is followed by a nucleophilic attack from the phenol derivative and subsequent cyclization to form the xanthenone ring system.
Regioselectivity is a critical aspect of xanthenone synthesis, particularly when using unsymmetrical reactants. Computational studies on the synthesis of xanthenones from β-naphthol, dimedone, and benzaldehyde (B42025) derivatives have suggested that the regioselectivity is both thermodynamically and kinetically controlled. researchgate.net These studies proposed that the reaction proceeds via a nucleophilic addition of carbon 2 of β-naphthol to the carbonyl of the protonated benzaldehyde, as opposed to an attack from carbon 10. researchgate.net This preferred pathway is dictated by the stability of the intermediates and the energy barriers of the transition states involved. researchgate.net
Stereoselectivity arises when a reaction can produce multiple stereoisomers. masterorganicchemistry.com In the synthesis of the planar xanthenone core itself, stereoselectivity is often not a primary concern. However, it becomes significant when chiral centers are formed, for instance, through the introduction of specific substituents on the starting materials or through subsequent functionalization of the xanthenone product. While specific studies on the stereoselective synthesis of 6-Chloro-2-methoxyxanthen-9-one are not prevalent, the principles of stereocontrol are fundamental in organic synthesis and would apply to any reaction step creating a new stereocenter. mdpi.com
Catalysts play a pivotal role in directing the reaction pathways of xanthenone synthesis, often improving yields, reducing reaction times, and enabling milder reaction conditions. A wide array of catalysts has been employed, each influencing the mechanism in a distinct manner.
Acid Catalysts : Both Brønsted and Lewis acids are effective. Natural organic acids (NOAs) have been used as green catalysts, which are proposed to protonate the aldehyde, increasing its electrophilicity and facilitating the initial nucleophilic attack. researchgate.net Perfluorinated resinsulfonic acid (Nafion®-H) has also been successfully used. up.pt
Heterogeneous Catalysts : These catalysts offer advantages in terms of separation and reusability. ingentaconnect.com Examples include activated carbon/MoO3 nanocomposites, TiO2-nanotube composites, and organically based catalysts like DABCO/Amberlyst-15. researchgate.netmdpi.comingentaconnect.com These materials can facilitate key steps such as keto-enol tautomerization and protonation of intermediates. mdpi.com
Other Catalytic Systems : Systems like PPh3/CCl4 have been used for the key cyclization step in the synthesis of some natural xanthones. up.pt Ruthenium chloride hydrate (B1144303) has been used as a homogeneous catalyst. mdpi.com In some cases, the product itself can assist in the formation of additional product, a phenomenon known as autocatalysis. dtu.dk
Table 1: Catalysts in Xanthenone Synthesis
| Catalyst Type | Specific Example | Proposed Role in Mechanism |
|---|---|---|
| Natural Organic Acids | Citric Acid, Tartaric Acid | Protonation of aldehyde to enhance electrophilicity. researchgate.netmdpi.com |
| Heterogeneous | TiO2-CNTs nanocomposite | Provides an active surface for the condensation reaction. ingentaconnect.com |
| Heterogeneous | DABCO/Amberlyst-15 | Aids in keto-enol tautomerization and protonation of intermediates. mdpi.com |
| Homogeneous | Ruthenium chloride hydrate | Catalyzes the one-pot synthesis of tetrahydrobenzo[a]xanthen-11-ones. mdpi.com |
| Organocatalyst | PPh3/CCl4 | Facilitates the key cyclization reaction to form the xanthone (B1684191) framework. up.pt |
Theoretical and Computational Analysis of Reaction Dynamics
Theoretical and computational chemistry provides invaluable insights into the dynamics of chemical reactions, allowing for the study of transient species like transition states and intermediates that are difficult to observe experimentally. rsc.orgresearchgate.net
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms at the molecular level. mdpi.com These methods are used to calculate the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products.
For xanthenone synthesis, calculations have been performed using methods such as Hartree-Fock (HF/6-31G(d)) and DFT (LC-ωPBE/6-311++G(d,p)) to model the reaction mechanism. researchgate.net Such calculations provide the Gibbs free energy (ΔG²⁹⁸ᴷ) of transition states (TS) and intermediates (INT), allowing researchers to determine the rate-limiting steps and the thermodynamic feasibility of different pathways. nih.gov For example, a computational assessment of a catalyzed reaction can compare the energy barriers of different potential pathways, such as [4+2] versus [8+2] cycloadditions, to predict the likely product outcome. nih.gov The ability to estimate transition state energies and connected equilibria has driven the use of these computational tools to predict unknown reactions and design new catalysts. rsc.org
Table 2: Example of Calculated Free Energies in a Catalyzed Reaction Pathway
| Species | Description | Relative Free Energy (ΔG²⁹⁸ᴷ, kcal/mol) |
|---|---|---|
| Reactants + Catalyst | Starting materials | 0.0 |
| TS1 | First Transition State | 13.7 |
| INT1 | First Intermediate | 0.6 |
| TS2 | Second Transition State | 11.3 |
| Product + Catalyst | Final product | -25.0 |
Data is illustrative based on a representative cycloaddition reaction study. nih.gov
The reaction medium can significantly influence the thermodynamics and kinetics of a chemical transformation. nih.gov Factors such as solvent polarity, viscosity, and the ability to form hydrogen bonds can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering reaction rates and equilibrium positions. The Gibbs energy of a reaction, which determines its spontaneity, is dependent on the concentrations (or activities) of reacting agents and environmental factors like temperature, pH, and the solvent used. nih.gov
In the context of xanthenone synthesis, reactions have been successfully carried out under a variety of conditions, including solvent-free and in aqueous media. researchgate.netingentaconnect.com
Solvent-free conditions : These "green chemistry" approaches minimize waste and can sometimes accelerate reactions due to high reactant concentrations. The thermodynamic and kinetic properties in such systems are governed by the direct interactions between reactant molecules in the absence of a solvating medium. researchgate.net
Aqueous media : Water as a solvent is environmentally benign and can promote certain reactions through effects like hydrophobic interactions. ingentaconnect.com However, the low solubility of many organic reactants in water can be a challenge, sometimes overcome by using catalysts that function well in an aqueous environment. ingentaconnect.com
The choice of solvent affects the energy profile of the reaction, influencing which mechanistic pathway is favored and ultimately determining the yield and selectivity of the synthesis.
Photochemical Reaction Mechanisms of Xanthenones
Photochemistry involves chemical reactions initiated by the absorption of light. msu.edu According to the Grotthuss-Draper law, light must be absorbed by a molecule for a photochemical reaction to occur. msu.edu The Stark-Einstein law further states that the absorption of one photon activates one molecule. msu.edu
Xanthones can be synthesized via photochemical reactions, such as the photo-Fries rearrangement. up.pt The xanthenone structure contains a carbonyl group and aromatic rings, which are known chromophores that can absorb UV or visible light to reach an electronic excited state. From this excited state, the molecule can undergo various transformations.
Potential photochemical reaction mechanisms for xanthenones could include rearrangements, cycloadditions, or hydrogen abstraction. For instance, related dienone structures are known to undergo electrocyclic ring opening to form unsaturated ketenes upon irradiation. msu.edu Many photochemical rearrangements of carbonyl compounds are known to proceed through triplet excited states, which have diradical character and can lead to novel bond formations. msu.edu The specific pathway followed by an excited xanthenone derivative would depend on its substitution pattern and the reaction conditions.
Dealkoxylation Processes in Xanthenone Chemistry
The dealkoxylation of methoxyxanthenones, which involves the cleavage of the C-O bond of the methoxy (B1213986) group to yield a hydroxyl group, is typically achieved under acidic conditions. The reaction mechanism is largely dependent on the nature of the substituents on the xanthenone core and the specific reagents employed. Generally, these transformations proceed via either an S(_N)1 or S(_N)2 pathway. wikipedia.orgmasterorganicchemistry.comlibretexts.org
The initial and critical step in the acid-catalyzed cleavage of ethers is the protonation of the ether oxygen atom. masterorganicchemistry.comlibretexts.org This protonation converts the poorly leaving alkoxide group into a good leaving group, an alcohol. Following this activation, the pathway diverges based on the stability of the potential carbocation intermediate.
In the context of this compound, the methoxy group is attached to an aromatic ring. The cleavage of such aryl methyl ethers typically follows an S(_N)2 mechanism. In this pathway, a nucleophile, usually the conjugate base of the strong acid used (e.g., bromide or iodide), attacks the methyl group of the protonated ether. libretexts.org This is a concerted step where the C-O bond is broken as the new carbon-nucleophile bond is formed.
The transition state for this S(_N)2 reaction involves the simultaneous interaction of the nucleophile with the methyl carbon and the departure of the hydroxylated xanthenone. The steric hindrance around the methyl group is minimal, favoring this bimolecular nucleophilic substitution.
While the S(_N)2 mechanism is predominant for the cleavage of methyl ethers, an S(_N)1 pathway can become competitive if the alkyl group can form a stable carbocation. wikipedia.orgmasterorganicchemistry.comlibretexts.org For instance, if the alkoxy group were a tertiary alkyl group, the protonated ether could dissociate to form a stable tertiary carbocation and the corresponding hydroxyxanthenone. However, for a methoxy group, the formation of a primary methyl carbocation is highly unfavorable, making the S(_N)1 pathway non-viable for the dealkoxylation of this compound.
Table 1: General Mechanistic Pathways for Acid-Catalyzed Ether Cleavage
| Mechanistic Pathway | Substrate Requirement | Key Intermediate | Nucleophilic Attack |
| S(_N)1 | Ether with a group that can form a stable carbocation (e.g., tertiary alkyl, benzylic) | Carbocation | Occurs after the leaving group has departed |
| S(_N)2 | Ether with a sterically unhindered alkyl group (e.g., methyl, primary) | Protonated ether | Concerted attack on the alkyl group |
Detailed research findings on the dealkoxylation of the specific compound this compound are not extensively available in the public domain. However, the general principles of aryl methyl ether cleavage provide a strong foundation for predicting its behavior. The presence of the electron-withdrawing chloro and carbonyl groups on the xanthenone scaffold can influence the reactivity of the methoxy group by affecting the electron density on the ether oxygen, which in turn can impact the ease of protonation.
Further mechanistic investigations, including kinetic studies and computational modeling, would be necessary to fully elucidate the specific energetics and transition state structures for the dealkoxylation of this compound and its derivatives. Such studies would provide valuable insights for optimizing reaction conditions to achieve efficient and selective synthesis of desired hydroxyxanthones.
Computational Chemistry and in Silico Approaches for 6 Chloro 2 Methoxyxanthen 9 One Derivatives
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 6-Chloro-2-methoxyxanthen-9-one. Methods such as Density Functional Theory (DFT) are employed to model the electronic structure and predict reactivity. nrel.govnih.gov By using specific functionals like B3LYP or M06-2X and basis sets such as def2-TZVP, researchers can obtain optimized molecular geometries, vibrational frequencies, and electronic properties. nrel.govnih.gov
These calculations provide quantitative data on frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting a molecule's susceptibility to nucleophilic or electrophilic attack. Furthermore, calculations of Mulliken atomic charges and molecular electrostatic potential (MEP) maps help identify the electron-rich and electron-poor regions of the molecule, offering insights into its intermolecular interaction capabilities. nih.gov The Fukui function, another parameter derived from these calculations, provides quantitative information about the reactivity of specific atomic sites within the molecule. nih.gov
Table 1: Data Obtained from Quantum Chemical Calculations
| Calculated Property | Significance |
|---|---|
| Optimized 3D Geometry | Provides the most stable three-dimensional structure of the molecule. nrel.gov |
| Vibrational Frequencies | Used to confirm the structure is a true energy minimum and for comparison with experimental IR spectra. nrel.govnih.gov |
| HOMO/LUMO Energies | Indicate the molecule's electron-donating and accepting capabilities, key to its reactivity. nih.gov |
| Mulliken Atomic Charges | Describe the distribution of electron charge across the atoms in the molecule. nrel.govnih.gov |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for intermolecular interactions. nih.gov |
| Thermodynamic Parameters | Includes enthalpy and Gibbs free energy, which are crucial for understanding reaction kinetics and stability. nrel.gov |
Molecular Modeling and Conformational Analysis of Xanthenone Scaffolds
The three-dimensional shape of a molecule is critical to its biological function. Molecular modeling encompasses the tools and techniques used to represent and manipulate molecular structures computationally. nih.gov For the xanthenone scaffold, which forms the core of this compound, conformational analysis is particularly important. This process involves identifying the various low-energy spatial arrangements, or conformers, that the molecule can adopt. nih.gov
Automated software systems can perform a series of calculations to explore the conformational space of a molecule. nih.gov Starting from the basic chemical connectivity, these systems can generate numerous potential conformers and then use energy minimization calculations to identify the most stable ones. Understanding the preferred conformations of the xanthenone scaffold is essential, as it dictates how the molecule can fit into the binding site of a biological target, such as an enzyme or receptor.
Table 2: Typical Workflow for Conformational Analysis
| Step | Description |
|---|---|
| 1. 2D to 3D Conversion | Generation of an initial 3D structure from the 2D chemical diagram. |
| 2. Conformational Search | Systematic or random rotation of torsion angles to generate a wide range of possible conformers. |
| 3. Energy Minimization | Optimization of the geometry of each conformer to find its lowest energy state. |
| 4. Analysis of Results | Ranking of conformers by energy to identify the most stable and populated structures. |
| 5. Comparison | Validation of results by comparing calculated geometries with experimental data, such as from X-ray crystallography, where available. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies on Xanthenone Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. They aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net
The first step in QSAR is to calculate a set of molecular descriptors for each compound in a series of xanthenone analogues. These descriptors quantify various aspects of the molecular structure, including steric (size, shape), electronic (charge distribution), and hydrophobic properties. In a typical study, a combination of 2D and 3D descriptors might be used. researchgate.net
Once descriptors are calculated, statistical methods like multiple linear regression or partial least squares are used to build a model that links the descriptors to the observed biological activity (e.g., the concentration required to inhibit a biological process by 50%). researchgate.net For instance, a QSAR model might reveal that increasing the negative charge on a particular substituent while decreasing the size of another is beneficial for the activity of xanthenone analogues. researchgate.net
A QSAR model is only reliable for predicting the activity of compounds that are similar to those used to build the model—this is known as the model's applicability domain. Rigorous statistical validation is crucial to ensure the model's robustness and predictive power. researchgate.net
Key statistical metrics include the correlation coefficient (R²), which measures how well the model fits the training data, and the cross-validation coefficient (q²), which assesses the model's internal predictive ability. researchgate.net An external validation step, where the model is used to predict the activity of a separate set of compounds (the test set), provides the ultimate proof of its predictive power. researchgate.net
Table 3: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Good Value |
|---|---|---|
| R² (Correlation Coefficient) | Measures the goodness of fit for the training set. | Close to 1.0 |
| q² (Cross-Validated R²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²_pred (External Validation) | Measures the predictive ability on an external test set. | > 0.6 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand (e.g., a this compound derivative) when it binds to a macromolecular target, such as a protein. openaccessjournals.commdpi.com This technique is instrumental in structure-based drug design, helping to elucidate how a molecule might exert its biological effect at the atomic level. mdpi.com Programs like AutoDock use search algorithms to explore various binding poses of the ligand within the target's active site, evaluating each pose with a scoring function to estimate the binding affinity. nih.govjscimedcentral.com
The output of a docking simulation is a set of potential binding modes, ranked by their predicted binding energy. jscimedcentral.com Detailed analysis of the top-ranked pose reveals the specific intermolecular interactions that stabilize the ligand-receptor complex. mdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
By visualizing the docked complex, researchers can understand the key structural features of both the ligand and the target that are responsible for binding. This knowledge is invaluable for lead optimization, as it can guide the design of new analogues with modified structures to enhance binding affinity and selectivity. jscimedcentral.com For example, identifying an unmet hydrogen bond opportunity in the binding pocket could prompt the addition of a hydrogen bond donor or acceptor to the ligand structure.
Table 4: Common Ligand-Target Interactions Analyzed in Docking
| Interaction Type | Description |
|---|---|
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |
| Hydrophobic Interactions | The tendency of nonpolar groups to associate with each other in an aqueous environment. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |
| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups on the ligand and target. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |
Prediction of Binding Affinity and Potency
The prediction of how strongly a ligand, such as a xanthenone derivative, will bind to a biological target is a cornerstone of computer-aided drug design. nih.gov Accurate binding affinity predictions can significantly reduce the time and cost of developing new drugs by prioritizing the most promising candidates for synthesis and experimental testing. biorxiv.org Various computational methods, ranging from classical scoring functions to advanced machine learning models, are employed for this purpose. biorxiv.org
Machine learning and deep learning, in particular, have shown a rising trend in their application to binding affinity prediction. arxiv.org These models are trained on large datasets of protein-ligand complexes with known binding affinities. nih.gov For instance, a novel method was developed using least squares support vector machines (LS-SVMs) trained on the PDBbind Database. nih.gov This approach uses molecular descriptors derived from the protein sequence, ligand structure, and the binding pocket to build its predictive models. nih.gov The performance of such models can be quite robust, as demonstrated by the correlation coefficients (R) achieved for training and test sets. nih.gov
More recent approaches have integrated deep learning with detailed structural information, such as protein secondary structures, to enhance prediction accuracy. vietnamjournal.ru One such model demonstrated a significant improvement over existing methods like DeepDTA when tested on the KIBA dataset, highlighting the value of including localized protein features in the prediction process. vietnamjournal.ru These advanced models help rationalize which modifications to a scaffold like this compound might lead to better activity and potency. tandfonline.com
| Model/Method | Key Feature | Reported Performance Metric | Source |
|---|---|---|---|
| LS-SVM (Kd Model) | Uses descriptors from protein, ligand, and binding pocket. | R = 0.890 (Training Set), R = 0.833 (Test Set) | nih.gov |
| LS-SVM (Ki Model) | Uses descriptors from protein, ligand, and binding pocket. | R = 0.922 (Training Set), R = 0.742 (Test Set) | nih.gov |
| Deep Learning with Secondary Structure | Integrates protein secondary structure as a localized feature. | 3.9% increase in Concordance Index (CI) and 34% reduction in Mean Squared Error (MSE) vs. DeepDTA on KIBA dataset. | vietnamjournal.ru |
| Deep Attention Mechanism | Highlights descriptors important for binding affinity. | Showed better performance on most benchmark datasets compared to existing models. | biorxiv.org |
Virtual Screening for Identification of Novel Xanthenone Derivatives
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach allows researchers to assess thousands or even millions of molecules rapidly, significantly narrowing the field for experimental screening. For xanthones, virtual screening combined with methods like Quantitative Structure-Activity Relationship (QSAR) modeling, docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction serves as a powerful pipeline for discovering novel anticancer leads. nih.gov
| Step | Description | Source |
|---|---|---|
| 1. QSAR Model Development | Develop Quantitative Structure-Activity Relationship models from existing data to identify key structural features for bioactivity. | nih.gov |
| 2. Virtual Library Design | Design a library of novel derivatives based on the activity-controlling sites identified by the QSAR models. | nih.gov |
| 3. Activity Prediction | Use the developed QSAR models to predict the biological activity of the newly designed compounds. | nih.gov |
| 4. ADMET & Drug-Likeness Screening | Filter the library for compounds with favorable ADMET properties and oral bioavailability using criteria like Lipinski's rule of five. | nih.gov |
| 5. Target Identification & Docking | Identify potential biological targets and perform molecular docking studies to predict the binding mode and affinity of the top candidates. | tandfonline.comnih.gov |
Computational Support for Mechanistic Elucidation in Xanthenone Chemistry
Computational chemistry provides profound insights into reaction mechanisms, helping to explain observed outcomes like regioselectivity and to rationalize the role of catalysts. In the synthesis of xanthenones, theoretical calculations have been employed to investigate the mechanism of the one-pot, three-component reaction involving an aldehyde, a phenolic compound (like β-naphthol), and a cyclic 1,3-dicarbonyl compound. scielo.brresearchgate.net
One study performed a computational assessment to understand the reaction mechanism and the regioselectivity when using natural organic acids (NOAs) as catalysts. scielo.brresearchgate.net The calculations explored two potential nucleophilic attack pathways of β-naphthol on the aldehyde. scielo.br The results, obtained using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, demonstrated that the regiospecificity of the reaction is controlled both kinetically and thermodynamically. scielo.brresearchgate.net The activation energy for the nucleophilic attack from carbon 2 of β-naphthol was found to be significantly lower than the attack from carbon 10, explaining why only one specific regioisomer is formed. scielo.br These theoretical findings align with experimental observations and confirm the proposed mechanism. scielo.br Such studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes for complex molecules like xanthenone derivatives. scielo.br
| Reaction Pathway | Description | Calculated Activation Energy (ΔG) | Conclusion | Source |
|---|---|---|---|---|
| Pathway 1 | Nucleophilic attack of β-naphthol C2 on the protonated aldehyde. | 6.84 kcal mol-1 | Thermodynamically and kinetically favorable. | scielo.br |
| Pathway 2 | Nucleophilic attack of β-naphthol C10 on the protonated aldehyde. | 15.45 kcal mol-1 | Not favorable. | scielo.br |
Structure Activity Relationship Sar Studies of Substituted Xanthenone Systems
Impact of Substituent Position and Nature on Molecular Activity
The biological profile of a xanthenone derivative is profoundly influenced by the type of substituent and its location on the aromatic rings. researchgate.net Even subtle changes can lead to significant shifts in activity.
Effects of Halogen Substitution (e.g., Chlorine at C-6)
The introduction of halogen atoms to the xanthenone scaffold is a common strategy in medicinal chemistry to modulate a compound's properties. Halogens are known to have a strong electron-withdrawing inductive effect, which can alter the electronic distribution within the molecule. pressbooks.pub While this effect can be deactivating, the resonance effect of halogens, although weaker, is electron-donating and directs activity to the ortho and para positions. pressbooks.pub
Specifically, the presence of a chlorine atom at the C-6 position has been explored in various xanthenone derivatives. arabjchem.org Studies on related heterocyclic systems have shown that the introduction of a chlorine atom can enhance biological activity. For instance, in a series of quinolone thiosemicarbazones, derivatives with a chlorine atom at the C-6 position exhibited potent antibacterial activity. sci-hub.se This suggests that the electronic modifications brought about by the chlorine substituent can be beneficial for certain biological interactions. The introduction of halogen atoms has been shown to enhance the cellular uptake of fluorescent molecules, with the nature of the halogen playing a crucial role. nih.gov This enhanced membrane transport could be a contributing factor to the observed biological effects of halogenated compounds.
Table 1: Impact of Halogen Substitution on Antibacterial Activity of Quinolone Thiosemicarbazones
| Compound | C-6 Substituent | Antibacterial Activity (MBC in mM) |
|---|---|---|
| Derivative 1 | H | Moderate |
| Derivative 2 | F | Reduced |
| Derivative 3 | Cl | High |
| Derivative 4 | Br | High |
Data synthesized from findings on related heterocyclic systems. sci-hub.se
Influence of Methoxy (B1213986) Groups (e.g., at C-2)
Methoxy groups, with their dual electronic nature, can significantly impact a molecule's activity. They exhibit an electron-withdrawing inductive effect and a stronger electron-donating resonance effect. pressbooks.pub The orientation of the methoxy group relative to the aromatic ring can also play a key role in modulating the redox properties of the molecule. science.gov
Role of Specific Functional Groups in Xanthenone SAR
Beyond individual substituent effects, the presence of specific functional groups can impart distinct characteristics to the xanthenone molecule, guiding its interactions with biological targets. researchgate.net
Carboxylic Acid Moiety Contributions
The incorporation of a carboxylic acid group into a molecule can have a profound impact on its properties, particularly its water solubility. wiley-vch.de This functional group is often ionized at physiological pH, which can enhance its interaction with biological systems. wiley-vch.de
In the realm of xanthenones, the xanthenone-4-acetic acid (XAA) series of compounds provides a compelling example of the importance of the carboxylic acid moiety. mdpi.comacs.org The position of the acetic acid side chain is crucial for activity. For instance, moving the acetic acid group from position 4 to other positions on the xanthenone ring generally leads to a decrease or loss of activity. The carboxylic acid function is a key pharmacophore in many active ingredients, contributing to their binding to target enzymes. wiley-vch.de
Table 2: Influence of Acetic Acid Position on the Activity of Xanthenone Acetic Acids
| Compound | Position of Acetic Acid | Relative Activity |
|---|---|---|
| Xanthenone-4-acetic acid | 4 | Active |
| Xanthenone-2-acetic acid | 2 | Inactive |
| Xanthenone-3-acetic acid | 3 | Inactive |
Based on general findings in SAR studies of xanthenone acetic acids. acs.org
Enantiomeric Effects on Molecular Interactions
Chirality, or the "handedness" of a molecule, can play a critical role in its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit different, and sometimes opposing, pharmacological effects. mdpi.comnih.gov This enantioselectivity arises from the three-dimensional nature of biological targets like enzymes and receptors.
Studies on chiral derivatives of xanthones have demonstrated that enantiomers can have different affinities for biological targets. semanticscholar.org For example, in studies of chiral xanthone (B1684191) derivatives binding to human serum albumin (HSA), weak enantioselectivity was observed, with one enantiomer showing a slightly higher binding affinity than the other. semanticscholar.org This highlights the importance of considering stereochemistry in the design and evaluation of bioactive xanthenone derivatives. The investigation of enantioselectivity is a recurring theme in the study of chiral xanthones and their potential as antimicrobial adjuvants. mdpi.comnih.gov
Correlation of Molecular Descriptors with Biological Outcomes
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. gardp.org This is achieved by calculating various molecular descriptors that quantify different aspects of a molecule's physicochemical properties. talete.mi.it
For xanthenone derivatives, QSAR models have been developed to predict their activity based on specific molecular descriptors. psu.edunih.gov These descriptors can include electronic properties, such as the charge on specific atoms (e.g., qC1, qC2, qC3), as well as properties related to lipophilicity (logP) and hydrogen bonding capacity. psu.edunih.gov For example, one study found a good correlation between the biological activity of a series of xanthones and descriptors related to the hydrogen bond donor ability of the molecule. psu.edu By identifying the most influential descriptors, researchers can propose new compounds with potentially enhanced activities. nih.gov The analysis of molecular descriptors such as molecular weight, lipophilicity (Log P), and topological polar surface area (TPSA) is a common approach to characterize the chemical space of bioactive compounds like marine xanthones. mdpi.com
Design and Synthesis of Novel Xanthenone Analogues Based on SAR Insights
The insights gained from Structure-Activity Relationship (SAR) studies are fundamental to the rational design and synthesis of new, more effective xanthenone-based therapeutic agents. The primary goal is to create novel analogues with enhanced biological activity and selectivity. nih.gov
The design process leverages key SAR findings. For example, the observation that chloro-substituted xanthenones exhibit superior activity provides a strong rationale for incorporating chlorine atoms into new molecular designs. nih.govacs.org Similarly, knowing that substitution at the 5-position can dramatically increase potency guides chemists in placing functional groups at this specific site to optimize the desired effect. nih.govacs.org The development of compounds like 6-Chloro-2-methoxyxanthen-9-one likely stems from a strategy of combining substituents known to confer biological activity.
Synthetic strategies for creating novel xanthenone analogues are diverse. One established method involves the synthesis of xanthenone-4-acetic acids, which has been used to produce a range of methyl-, methoxy-, and chloro-substituted derivatives for biological screening. nih.govacs.org Another powerful approach is the nucleophilic substitution of precursor molecules. For instance, new amino-substituted xanthenones have been successfully synthesized via the nucleophilic substitution of a 1-chloro-4-nitroxanthenone intermediate. nih.gov This method allows for the introduction of various amino side-chains, which have been shown to yield compounds with potent cytotoxicity against leukemia cell lines. nih.govnih.gov
The synthesis of these novel derivatives often involves multi-step processes. A general workflow might include the construction of the core xanthenone ring system, followed by the strategic introduction or modification of functional groups based on SAR data. For example, a synthetic route could begin with the cyclization of precursors to form a substituted xanthenone, which is then further functionalized through reactions such as chlorination, methylation, or the addition of aminoalkylamino side chains to enhance its biological profile. nih.govacs.orgnih.gov
The table below presents examples of synthesized xanthenone derivatives and their reported biological activities, illustrating the chemical diversity explored in the search for new therapeutic agents.
| Compound/Derivative Class | Reported Biological Activity | Reference |
|---|---|---|
| 5-Methylxanthenone-4-acetic acid | Antitumor activity against colon adenocarcinoma. nih.govacs.org | nih.govacs.org |
| Amino-substituted xanthenones | Antiproliferative activity, ability to overcome multidrug resistance. nih.gov | nih.gov |
| 2-Dialkylaminoethylamino substituted xanthenones | Potent cytotoxicity against leukemia L1210 cell line. nih.gov | nih.gov |
| 3,6-Disubstituted xanthone derivatives | Anticancer activity in multiple human cancer cell lines. researchgate.net | researchgate.net |
| Phenyl substituted tetramethoxy xanthone derivatives | Anti-hepatoma activity. nih.gov | nih.gov |
| 9-Hydroxy-9-(3-methoxyphenyl)-9H-xanthene derivatives | Inhibition of cancer cell growth (MCF-7, DU-145, HeLa). researchgate.net | researchgate.net |
Advanced Biological and Mechanistic Investigations of Xanthenone Derivatives
Molecular Targets and Mechanisms of Action of Xanthenone Compounds
Xanthenone derivatives, a class of heterocyclic compounds, have garnered significant attention for their diverse pharmacological activities. Their mechanisms of action are multifaceted, often involving the modulation of key cellular pathways implicated in various diseases. While specific data on 6-Chloro-2-methoxyxanthen-9-one is limited, the broader family of xanthones is known to interact with a range of molecular targets.
A primary mechanism is the intercalation of these planar molecules into DNA, which can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. nih.gov Furthermore, many xanthenone derivatives are recognized for their ability to inhibit critical enzymes, a property that underpins much of their therapeutic potential. evitachem.comresearchgate.net These enzyme inhibition capabilities are diverse and form the basis for more detailed investigations into their specific molecular interactions.
Enzyme Inhibition Studies of Xanthenone Analogues
The therapeutic effects of xanthenone analogues are largely attributed to their ability to inhibit specific enzymes. nih.govnih.govwikipedia.org This inhibition can be reversible or irreversible and can occur through various modes, including competitive, non-competitive, and uncompetitive mechanisms. researchgate.netwikipedia.org Understanding these interactions is crucial for the development of targeted therapies.
Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide array of xenobiotics, including drugs, and for the synthesis of steroids. nih.govbiomolther.org The modulation of CYP enzymes by xanthenone derivatives is a key area of study due to the potential for drug-drug interactions and the therapeutic targeting of specific isoforms. nih.gov Inhibition of CYP enzymes can lead to altered drug clearance, potentially causing toxicity or reduced efficacy. nih.gov
Certain xanthenone structures have been investigated for their ability to inhibit specific CYP enzymes involved in steroidogenesis, such as aromatase (CYP19A1), aldosterone (B195564) synthase (CYP11B2), and steroid 11β-hydroxylase (CYP11B1). The inhibition of these enzymes is a strategy for the treatment of hormone-dependent cancers and endocrine disorders. While comprehensive studies on this compound are not widely available, the general chemical scaffold of xanthenones suggests potential for interaction with the active sites of these enzymes. researchgate.net
Angiotensin-converting enzyme 2 (ACE2) is a key enzyme in the renin-angiotensin system (RAS), playing a protective role in the cardiovascular system by converting angiotensin II to angiotensin-(1-7). pulmonarychronicles.comfrontiersin.org Activation of ACE2 is a therapeutic strategy for conditions like hypertension and heart failure. pulmonarychronicles.com Some studies have explored small molecules that can activate ACE2. For instance, the compound XNT has been identified as a putative ACE2 activator. frontiersin.orgnih.gov The mechanism of activation often involves conformational changes in the enzyme that enhance its catalytic activity. While direct studies linking this compound to ACE2 activation are not prevalent, the potential for xanthenone derivatives to modulate this enzyme remains an area of interest, especially given the role of ACE2 in cardiovascular health and infectious diseases. nih.govfrontiersin.orgnih.gov
Alpha-glucosidase is an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. mdpi.commdpi.com Inhibition of this enzyme is an established therapeutic approach for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. mdpi.comsemanticscholar.orgresearchgate.net
Numerous natural and synthetic compounds, including various flavonoids and other phenolic compounds, have been identified as alpha-glucosidase inhibitors. semanticscholar.orgresearchgate.net Xanthone (B1684191) derivatives, sharing structural similarities with flavonoids, have also been investigated for this activity. The inhibitory mechanism often involves the binding of the xanthenone molecule to the active site of the alpha-glucosidase, preventing the substrate from binding.
| Compound Class | Example | Reported IC50 |
| Flavonoids | Luteolin | 13.07 µM semanticscholar.org |
| Xanthones | General | Activity varies with substitution patterns |
| Commercial Inhibitor | Acarbose | Used as a positive control in many studies researchgate.net |
This table presents examples of alpha-glucosidase inhibitors for comparative purposes. The specific inhibitory potential of this compound would require direct experimental evaluation.
Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer. nih.gov Kinase inhibitors are therefore a major class of anti-cancer drugs. Computational and experimental methods are used to profile the interaction of small molecules with a wide range of kinases, creating a kinase target network. frontiersin.orgnih.gov
A recent study on novel synthetic xanthone derivatives utilized in silico target fishing and kinase target screening to identify potential molecular targets. frontiersin.org The analysis revealed that these derivatives were predicted to primarily target kinases such as Haspin, WEE2, and PIM3. frontiersin.org Further network analysis identified Mitogen-activated protein kinase 1 (MAPK1) as a central hub in the target kinase network of these derivatives, suggesting a potential mechanism for their anti-leukemic effects. frontiersin.org Molecular docking studies indicated that some of these xanthone derivatives could bind strongly to tyrosine-protein kinase and erbB1. frontiersin.org
Predicted Kinase Targets for Synthetic Xanthone Derivatives
| Rank | Kinase Target | Potential Role |
|---|---|---|
| 1 | Haspin | Promising cancer target frontiersin.org |
| 2 | WEE2 | Cell cycle regulation |
| 3 | PIM3 | Cell survival and proliferation |
The inhibition of enzymes crucial for cancer cell proliferation and survival is a key strategy in oncology drug discovery.
Telomerase: This enzyme is responsible for maintaining telomere length and is reactivated in the vast majority of cancers, allowing for unlimited cell division. biorxiv.org Inhibition of telomerase is a promising anti-cancer strategy. While the nucleoside analogue 6-thio-2'-deoxyguanosine (B1664700) is a known telomerase inhibitor, research into xanthone derivatives as telomerase inhibitors is an active area. biorxiv.org
Cyclooxygenase-2 (COX-2): This enzyme is involved in inflammation and has been implicated in the development and progression of several types of cancer.
Cyclin-dependent kinase 2 (CDK2): This kinase plays a critical role in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.
Pantothenate Synthetase (PS) Enzyme Interactions in Mycobacterial Systems
Pantothenate synthetase (PS) is a critical enzyme in Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. This enzyme catalyzes the final step in the biosynthesis of pantothenate (vitamin B5), an essential precursor for coenzyme A and acyl carrier protein. nih.gov These cofactors are vital for numerous cellular processes, including fatty acid metabolism and energy production, making PS an attractive target for the development of novel antitubercular drugs. nih.gov The absence of the pantothenate biosynthetic pathway in mammals suggests that inhibitors of Mtb PS could be highly selective with a reduced risk of host toxicity. nih.gov
While direct studies on the interaction of this compound with Mtb PS are not extensively documented, research into inhibitors of this enzyme provides a framework for understanding potential interactions. The enzyme proceeds through a reaction intermediate known as pantoyl adenylate. psu.edu Consequently, non-reactive analogues of this intermediate have been designed and investigated as potent inhibitors. nih.govpsu.edu These inhibitors often feature modifications to the pantoate moiety and replacement of the labile phosphodiester group with more stable linkages, such as esters or sulfamoyl groups. psu.edu
The binding of these inhibitors to the active site of PS is characterized by specific interactions with key amino acid residues. The development of amide-based inhibitors has also been explored, with computational docking studies suggesting that these molecules can effectively bind to the active site of both Mycobacterium tuberculosis and Staphylococcus aureus PS. nih.gov Given the planar, heterocyclic nature of the xanthenone core in this compound, it is plausible that it could also fit within the active site of PS, potentially interacting with the enzyme through a combination of hydrophobic and hydrogen bonding interactions. Further computational and experimental studies are warranted to explore this hypothesis and to determine the inhibitory potential of this specific xanthenone derivative against pantothenate synthetase.
TMPKmt Enzyme Interactions in Antitubercular Activity
Thymidine monophosphate kinase of Mycobacterium tuberculosis (TMPKmt) is another key enzyme that has been identified as a promising target for antitubercular drug discovery. TMPKmt is essential for the synthesis of DNA precursors and exhibits significant structural differences from its human counterpart, allowing for the design of selective inhibitors. Research has shown that various heterocyclic compounds can inhibit TMPKmt, leading to a disruption of mycobacterial growth.
Although direct evidence of this compound inhibiting TMPKmt is not available, studies on structurally related compounds provide valuable insights. For instance, a series of 6-chloro(unsubstituted)-2-methoxy-9-substituted acridine (B1665455) derivatives were synthesized and evaluated for their in vitro antitubercular activity against M. tuberculosis H37Rv. nih.gov Acridines share a similar tricyclic planar structure with xanthenones. In this study, certain derivatives demonstrated significant inhibition of the virulent mycobacterium, suggesting that this chemical scaffold is a promising starting point for the development of new antitubercular agents. nih.gov
Furthermore, extensive research on pyrimidine (B1678525) derivatives has identified several potent inhibitors of TMPKmt. ucl.ac.uk These studies have elucidated the structure-activity relationships, highlighting the importance of specific substitutions on the pyrimidine ring for both enzyme inhibition and whole-cell activity. While the xanthenone core of this compound is distinct from a pyrimidine, the general principles of designing molecules that can fit into the active site of TMPKmt and disrupt its function are relevant. The planar aromatic system and the specific substitutions (chloro and methoxy (B1213986) groups) on the xanthenone ring of this compound could facilitate binding to the enzyme, potentially through pi-stacking and hydrophobic interactions.
| Compound Class | Target Enzyme | Relevance to this compound |
| Acridine Derivatives | M. tuberculosis (general) | Structural similarity (tricyclic planar system) suggests potential for similar biological activity. |
| Pyrimidine Derivatives | TMPKmt | Provides insights into the design of inhibitors for a key mycobacterial enzyme. |
Immunomodulatory Activities at the Molecular and Cellular Level
The immune system's response to pathogens and cellular damage is a complex process involving a variety of cells and signaling molecules. Compounds that can modulate this response, known as immunomodulators, have significant therapeutic potential. The immunomodulatory activities of this compound can be explored through its effects on cytokine induction, nitric oxide production, and phagocytic activity.
Cytokines are small proteins that are crucial for controlling the growth and activity of other immune system cells and blood cells. The induction of specific cytokines can either promote or suppress inflammation. For instance, pro-inflammatory cytokines like IL-1, IL-6, and TNF-α are central to the initiation and propagation of an inflammatory response. mdpi.com The ability of a compound to influence the production of these cytokines is a key indicator of its immunomodulatory potential.
Mesenchymal stem cells (MSCs) are known to secrete a variety of immunomodulatory cytokines, with IL-6 being one of the most prominent. wjgnet.com The secretion of IL-6 by MSCs can be induced by pro-inflammatory signals such as TNF-α and IL-1β. wjgnet.com While direct studies on this compound are pending, it is plausible that this compound could interact with immune cells like macrophages and lymphocytes, thereby influencing their cytokine secretion profiles. The mechanism of such an interaction would likely involve the activation of intracellular signaling pathways, such as the NF-κB pathway, which is a key regulator of pro-inflammatory cytokine gene expression. frontiersin.org
Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes, including immune regulation. In the immune system, NO is primarily produced by macrophages and has potent antimicrobial and pro-inflammatory effects. The production of NO in macrophages is catalyzed by inducible nitric oxide synthase (iNOS).
Research on chalcones, which are structurally related to xanthenones, has shown that they can modulate NO production in lipopolysaccharide (LPS)-stimulated macrophages. For example, 2'-methoxy-4',6'-bis(methoxymethoxy)chalcone (MBMC) was found to inhibit NO production by suppressing the expression of iNOS. nih.gov This inhibition was mediated through the downregulation of inflammatory pathways like NF-κB and the induction of the protective enzyme heme oxygenase-1 (HO-1). nih.gov Given the structural similarities, it is conceivable that this compound could exert similar effects on NO production in macrophages, potentially acting as an anti-inflammatory agent.
| Signaling Molecule | Function in Immunity | Potential Modulation by Xanthenone Derivatives |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine | Modulation of its production in immune cells. |
| Nitric Oxide (NO) | Pro-inflammatory and antimicrobial | Inhibition of iNOS and subsequent NO production. |
Phagocytosis is the process by which cells called phagocytes engulf and digest foreign particles, such as bacteria and cellular debris. This process is a cornerstone of the innate immune response. The modulation of phagocytic activity can have profound effects on the outcome of an infection or inflammatory condition.
Studies have shown that the phenotype and function of macrophages can be modulated by the phagocytosis of drug-loaded microparticles. nih.gov For instance, loading monocyte-derived macrophages with microparticles containing dexamethasone (B1670325) led to a decrease in the expression of inflammation-related genes and an upregulation of genes related to homing and phagocytosis. nih.gov This suggests that the delivery of immunomodulatory compounds directly to phagocytes can alter their behavior. While the direct effect of this compound on phagocytosis has yet to be determined, its potential to be taken up by phagocytes and subsequently modulate their function is an important area for future investigation. Such modulation could either enhance the clearance of pathogens or dampen an excessive inflammatory response.
Mechanistic Analysis of Fluorescent Properties in Biological Contexts
Fluorescence spectroscopy is a powerful tool for studying biological systems, as it allows for the sensitive and non-invasive detection of molecules and their interactions. ejh.itnih.gov Many organic molecules with extended conjugated systems, such as xanthenones, exhibit intrinsic fluorescence (autofluorescence). ejh.it The fluorescent properties of these molecules can be highly sensitive to their local environment, making them useful as probes for biological processes.
A close structural analogue of the compound of interest, 9-amino-6-chloro-2-methoxyacridine , is a well-known fluorescent probe. nih.govnih.gov It has been used to study energy transduction in biological membranes, as its fluorescence is quenched in response to the formation of a pH gradient. nih.gov This sensitivity to the local environment is a key feature of many fluorescent probes. researchgate.nethoriba.com
The mechanistic analysis of the fluorescent properties of this compound in a biological context would involve several key steps:
Characterization of Excitation and Emission Spectra: Determining the wavelengths at which the molecule absorbs and emits light is the first step. These spectra can be influenced by the solvent polarity and the presence of other molecules. horiba.com
Quantum Yield and Lifetime Measurements: The fluorescence quantum yield (the ratio of emitted to absorbed photons) and the fluorescence lifetime (the average time the molecule spends in the excited state) are important parameters that can provide information about the molecule's environment and its interactions with other molecules.
Fluorescence Quenching and Enhancement Studies: Investigating how the fluorescence intensity is affected by the presence of other molecules (quenchers or enhancers) can reveal information about binding interactions and dynamic processes.
Fluorescence Anisotropy: This technique can provide information about the size and shape of the fluorescent molecule and its rotational mobility, which can be used to study binding events.
By applying these techniques, it would be possible to elucidate how this compound interacts with biological macromolecules such as proteins and nucleic acids, and how these interactions affect its fluorescent properties. This could pave the way for its use as a fluorescent probe for biological imaging and sensing applications.
| Fluorescence Parameter | Information Gained |
| Excitation/Emission Spectra | Optimal wavelengths for fluorescence, sensitivity to environment. |
| Quantum Yield & Lifetime | Efficiency of fluorescence, information on quenching processes. |
| Quenching/Enhancement | Binding interactions, accessibility to other molecules. |
| Anisotropy | Molecular size, rotational mobility, binding events. |
Based on a comprehensive search of available scientific literature, there are no specific research articles or data detailing the use of the chemical compound This compound for the advanced biological and mechanistic investigations requested. The topics of "Viscosity-Sensitive Fluorescent Probe Mechanisms" and "Energy Transduction Studies using Fluorescent Xanthenone Probes" have been explored with other related compounds, but not with this specific xanthenone derivative.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and focuses solely on this compound.
Detailed Findings of the Literature Search:
Viscosity-Sensitive Fluorescent Probe Mechanisms: While the xanthenone scaffold is known to be a part of some fluorescent probes, and the mechanisms of viscosity sensitivity (like Twisted Intramolecular Charge Transfer - TICT) are well-documented for various fluorophores, no studies were found that specifically employed or characterized this compound for this purpose. Research in this area tends to focus on other xanthene, coumarin, or BODIPY derivatives.
Energy Transduction Studies: The search identified a closely named but structurally distinct compound, 9-amino-6-chloro-2-methoxyacridine , which has been used as a fluorescent probe to study energy transduction in biological membranes. However, this is an acridine derivative, containing a nitrogen atom in its central ring system, whereas the requested compound is a xanthenone, which contains an oxygen atom. This structural difference is fundamental, and the findings for the acridine derivative cannot be attributed to the xanthenone compound.
Emerging Research Applications of this compound in Chemical Science
Following a comprehensive review of scientific literature and research databases, it has been determined that there is a notable absence of specific published research on the chemical compound This compound within the requested contexts of advanced materials science, optical properties for fluorescent materials, and the development of chemical probes or biosensors.
The general utility of the xanthenone scaffold in these fields stems from its rigid, planar structure and the ability to modify its photophysical properties through the introduction of various substituents. These modifications can influence the absorption and emission wavelengths, quantum yields, and sensitivity to environmental factors, making them attractive candidates for the applications outlined.
However, without specific studies on this compound, any discussion on its integration into advanced materials, its unique optical properties, or its potential as a chemical probe would be speculative. The scientific community has explored numerous other xanthenone derivatives, and research has focused on compounds with different substitution patterns that have demonstrated promising results in the areas of interest.
Therefore, we are unable to provide a detailed, informative, and scientifically accurate article with data tables and specific research findings as requested, due to the lack of available information specifically concerning This compound .
Future Directions and Unexplored Research Avenues for 6 Chloro 2 Methoxyxanthen 9 One
Exploration of Novel Synthetic Routes and Functionalization Strategies
The development of efficient and sustainable synthetic methodologies is paramount for the exploration of the chemical space around the 6-Chloro-2-methoxyxanthen-9-one core. Future research should focus on the design of novel synthetic routes that offer advantages in terms of yield, scalability, and environmental impact. The application of modern synthetic techniques, such as multicomponent reactions (MCRs), could provide a powerful tool for the rapid generation of diverse xanthenone libraries. nih.gov MCRs offer significant advantages over traditional linear syntheses by combining multiple starting materials in a single step, thereby increasing efficiency and reducing waste. nih.gov
Furthermore, the strategic functionalization of the xanthenone scaffold is crucial for fine-tuning its properties. This includes the introduction of various substituents at different positions of the xanthenone ring system to modulate its electronic and steric characteristics. For instance, the introduction of bulky or electron-withdrawing groups can significantly influence the biological activity and selectivity of the resulting derivatives. frontiersin.org The synthesis of new derivatives of xanthenone-4-acetic acid, for example, has shown that the introduction of an alkoxy chain with a basic moiety can influence antitumor activity. nih.gov
Advanced Computational Design for Targeted Xanthenone Derivatives
The integration of computational methods into the drug discovery and materials science workflow has revolutionized the design of new molecules with desired properties. For this compound and its derivatives, advanced computational design can play a pivotal role in accelerating the identification of potent and selective compounds.
Molecular docking studies can be employed to predict the binding modes of xanthenone derivatives within the active sites of various biological targets. nih.govub.edu This approach allows for the rational design of inhibitors with enhanced affinity and specificity. For example, docking studies have been used to understand the interactions between 1,2,3-triazolyl xanthenone derivatives and pantothenate synthetase, a potential drug target in Mycobacterium tuberculosis. nih.gov Similarly, computational assessments have provided insights into the interaction of xanthenone derivatives with the active site of human butyrylcholinesterase, a target in Alzheimer's disease. ub.edu
Quantitative Structure-Activity Relationship (QSAR) studies can also be utilized to establish a correlation between the chemical structure of xanthenone derivatives and their biological activity. These models can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates.
Identification of Undiscovered Mechanistic Biological Targets and Pathways
While xanthenone derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the precise molecular mechanisms underlying these activities are often not fully elucidated. frontiersin.orgmdpi.com A key area for future research is the identification of novel biological targets and pathways modulated by this compound and its analogues.
Modern "omics" technologies, such as proteomics and transcriptomics, can be powerful tools for identifying the cellular targets of these compounds. By analyzing changes in protein and gene expression levels in response to treatment with xanthenone derivatives, researchers can gain insights into the affected signaling pathways. Recent studies have highlighted the potential of xanthones to target kinases, a family of enzymes often implicated in cancer. frontiersin.org Furthermore, the pantothenate biosynthesis pathway has been identified as a potential target for the antimycobacterial activity of xanthenone derivatives. nih.gov The inhibition of protein kinase CK2 is another area of interest for the anticancer potential of these compounds. researchgate.net
Integration of Xanthenone Derivatives into Emerging Technologies and Scientific Disciplines
The unique photophysical properties of the xanthenone scaffold, such as fluorescence, make it an attractive candidate for applications beyond traditional pharmacology. Future research should explore the integration of this compound derivatives into emerging technologies and scientific disciplines.
For instance, the development of fluorescent probes based on the xanthenone core could have applications in bioimaging and diagnostics. A related compound, 9-Amino-6-chloro-2-methoxyacridine, is already utilized as a pH-sensitive fluorescent probe. medchemexpress.com The synthesis of novel xanthenone derivatives with tailored photophysical properties could lead to the development of sensors for specific ions, molecules, or cellular environments.
In the field of materials science, xanthenone derivatives could be investigated for their potential use in organic light-emitting diodes (OLEDs), solar cells, or as components of advanced polymers. Their rigid, planar structure and tunable electronic properties make them promising building blocks for new functional materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Chloro-2-methoxyxanthen-9-one, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves halogenation and methoxylation of the xanthenone core. A common approach is the Friedel-Crafts acylation followed by chlorination using reagents like SOCl₂ or PCl₃. Methoxy groups are introduced via nucleophilic substitution under alkaline conditions. Purity optimization requires recrystallization (e.g., using ethanol/water mixtures) and characterization via HPLC (≥95% purity) and NMR to confirm the absence of by-products like unreacted precursors or dehalogenated derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., chloro and methoxy group positions) and aromatic proton integration.
- FT-IR : Identification of carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : For molecular ion ([M+H]⁺) validation and isotopic pattern matching (Cl presence).
- XRD (if crystalline): To resolve structural ambiguities, as seen in related xanthenone derivatives .
Q. What are the primary research applications of this compound in photophysical studies?
- Methodological Answer : Its xanthene core enables fluorescence-based applications. Researchers use it as a photosensitizer in singlet oxygen generation (e.g., for photocatalytic reactions) or as a fluorescent probe after functionalization (e.g., isothiocyanate coupling for biomolecule labeling). Standard protocols involve UV-Vis spectroscopy (λmax ~350–400 nm) and fluorescence quantum yield measurements using reference dyes like rhodamine B .
Advanced Research Questions
Q. How can conflicting spectral data for this compound be resolved, particularly in distinguishing positional isomers?
- Methodological Answer : Contradictions often arise from misassignment of chloro/methoxy positions. Strategies include:
- 2D NMR (COSY, NOESY) : To correlate proton environments and confirm spatial proximity of substituents.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data.
- X-ray Crystallography : Definitive structural resolution, as demonstrated for analogous methoxy-substituted xanthenones .
Q. What experimental design considerations are critical for reproducibility in studies involving this compound?
- Methodological Answer : Reproducibility requires:
- Detailed Reaction Logs : Documenting solvent purity, temperature gradients, and catalyst aging.
- Batch-to-Batch Consistency : Use of certified reference materials (CRMs) for calibration.
- Supporting Information : Full disclosure of spectral raw data, chromatograms, and crystallographic CIF files, per IUPAC guidelines .
Q. How can researchers address discrepancies in fluorescence quantum yield measurements across different laboratories?
- Methodological Answer : Discrepancies stem from instrument calibration or solvent effects. Mitigation steps:
- Standardized Solvents : Use degassed acetonitrile or DMSO to minimize oxygen quenching.
- Cross-Lab Validation : Collaborative round-robin testing with shared protocols.
- Reference Dyes : Normalize results using universally accepted standards (e.g., quinine sulfate) .
Q. What safety protocols are essential when handling this compound in high-temperature reactions?
- Methodological Answer : Chlorinated xanthenones may release HCl vapors under heat. Required measures:
- Ventilation : Use fume hoods with scrubbers for acid gas neutralization.
- PPE : Acid-resistant gloves (e.g., nitrile) and full-face shields.
- Emergency Procedures : Immediate eye rinsing (15+ minutes) and medical observation for delayed symptoms, as per OSHA HCS guidelines .
Methodological Tables
Table 1: Key Spectral Data for this compound
| Technique | Critical Peaks/Data | Reference Compound Comparison |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.90 (s, OCH₃), δ 8.20–7.40 (Ar) | 9-Methoxyxanthenone |
| HRMS (ESI+) | [M+H]⁺ = 289.0432 | Theoretical: 289.0435 |
| XRD | Monoclinic, P21/c | C21H18O3 analogs |
Table 2: Common Contaminants and Mitigation Strategies
| Contaminant | Source | Removal Method |
|---|---|---|
| Dechlorinated by-product | Incomplete halogenation | Column chromatography (SiO₂) |
| Solvent residues | Poor drying | Vacuum drying (>48 h) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
